![molecular formula C23H39NO2 B14665026 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol is an organic compound characterized by its unique structure, which includes a heptyl chain, a hydroxycarbonimidoyl group, and a nonylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol typically involves the reaction of heptyl isocyanide with 4-nonylphenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to an amine or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of ethers or esters.
Applications De Recherche Scientifique
2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is investigated for its use in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol involves its interaction with specific molecular targets. The hydroxycarbonimidoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The nonylphenol moiety may interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Nonylphenol: Shares the nonylphenol moiety but lacks the hydroxycarbonimidoyl group.
Heptyl Isocyanide: Contains the heptyl chain and isocyanide group but lacks the phenolic structure.
Hydroxycarbonimidoyl Derivatives: Compounds with similar functional groups but different alkyl or aryl substituents.
Uniqueness: 2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H39NO2 |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol |
InChI |
InChI=1S/C23H39NO2/c1-3-5-7-9-10-12-13-15-20-17-18-23(25)21(19-20)22(24-26)16-14-11-8-6-4-2/h17-19,25-26H,3-16H2,1-2H3/b24-22+ |
Clé InChI |
IIUZVMNPEKQGRA-ZNTNEXAZSA-N |
SMILES isomérique |
CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/CCCCCCC |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
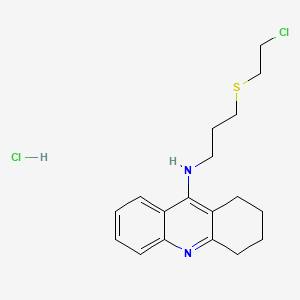
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
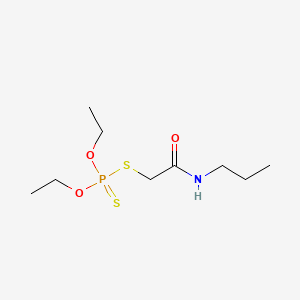
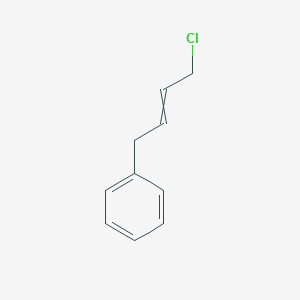
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
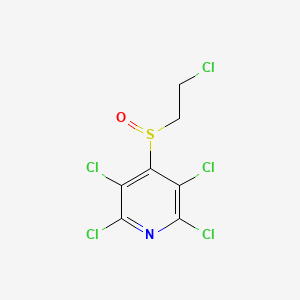
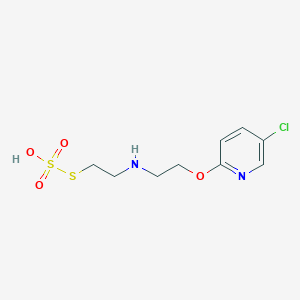
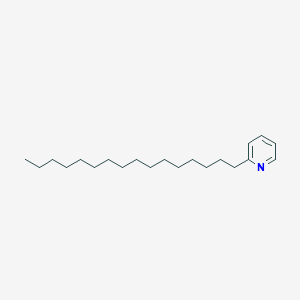

![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
